Testosterone Suppression Efficacy: Cyproterone Acetate vs. Spironolactone in Transgender Women (Randomized Controlled Trial)
In a 12-week randomized controlled trial of 52 transgender women receiving estradiol valerate 4 mg/day plus either cyproterone acetate 25 mg/day or spironolactone 100 mg/day, cyproterone acetate achieved significantly greater testosterone suppression [1]. The proportion of participants achieving female-range testosterone (<50 ng/dL) was 90% in the cyproterone acetate group versus 19% in the spironolactone group [1].
| Evidence Dimension | Achievement of target testosterone suppression (<50 ng/dL) after 12 weeks |
|---|---|
| Target Compound Data | 90% (cyproterone acetate group) |
| Comparator Or Baseline | 19% (spironolactone group) |
| Quantified Difference | 4.7-fold higher proportion; odds ratio 9.01 (95% CI 1.83 to 44.4, p=0.008) |
| Conditions | Randomized controlled trial; n=52 transgender women; CPA 25 mg/day vs. spironolactone 100 mg/day; both combined with estradiol valerate 4 mg/day for 12 weeks |
Why This Matters
Procurement of cyproterone acetate over spironolactone is justified when robust suppression of circulating androgens is the primary therapeutic objective in research or clinical protocols.
- [1] Burinkul S, Panyakhamlerd K, Suwan A, et al. Anti-Androgenic Effects Comparison Between Cyproterone Acetate and Spironolactone in Transgender Women: A Randomized Controlled Trial. J Sex Med. 2021;18(7):1299-1307. View Source
